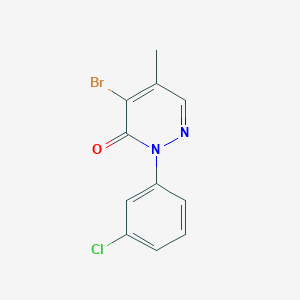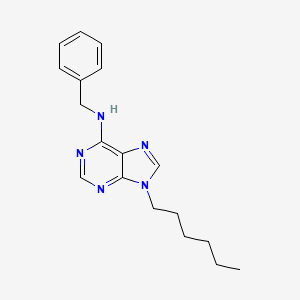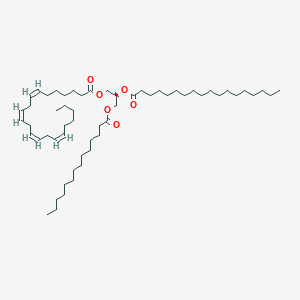![molecular formula C14H11N5O2 B12926236 [4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile CAS No. 88710-40-1](/img/structure/B12926236.png)
[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile is a complex organic compound that features a unique structure combining an imidazo[4,5-d]pyridazine core with a methoxyphenoxy acetonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[4,5-d]pyridazine core, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The methoxyphenoxy acetonitrile moiety is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[4,5-d]pyridazine derivatives and phenoxyacetonitrile analogs. Examples include:
- 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)phenoxy)acetonitrile
- 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-chlorophenoxy)acetonitrile
Uniqueness
What sets 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile apart is its unique combination of the imidazo[4,5-d]pyridazine core with a methoxyphenoxy acetonitrile moiety. This structural arrangement may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
88710-40-1 |
|---|---|
Molekularformel |
C14H11N5O2 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
2-[4-(1H-imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C14H11N5O2/c1-20-13-6-9(21-5-4-15)2-3-10(13)14-18-11-7-16-17-8-12(11)19-14/h2-3,6-8H,5H2,1H3,(H,18,19) |
InChI-Schlüssel |
NNQLEWVIAHPXGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OCC#N)C2=NC3=CN=NC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


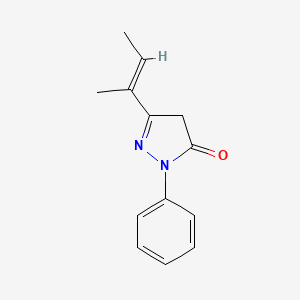
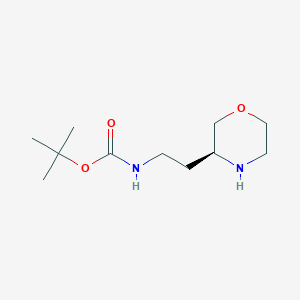

![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)


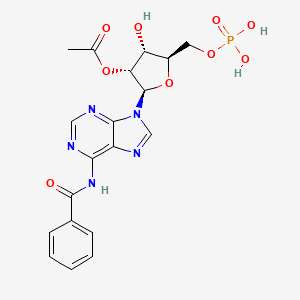
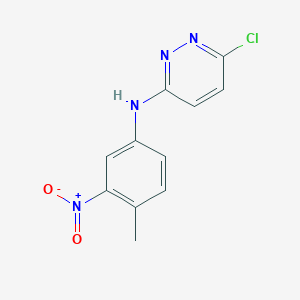

![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
